molecular formula C11H15NO3 B189466 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol CAS No. 138808-79-4

6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol

Cat. No. B189466
M. Wt: 209.24 g/mol
InChI Key: RQQIIXFYTHWFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1990s and has been studied extensively for its potential therapeutic applications.

Mechanism Of Action

6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol acts as a serotonin and dopamine releaser, causing an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and anxiolytic effects of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. It also has some affinity for the serotonin transporter, which may contribute to its effects.

Biochemical And Physiological Effects

6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilated pupils, and increased body temperature. It also produces a sense of euphoria and increased sociability, which may be responsible for its potential therapeutic effects in the treatment of depression and anxiety disorders.

Advantages And Limitations For Lab Experiments

One advantage of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol is that it is relatively easy to synthesize and can be produced in large quantities. It is also a relatively stable compound and can be stored for long periods of time. However, one limitation of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol is that it is a controlled substance in many countries and may be difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further research is needed to determine the optimal dose and administration route for these therapeutic applications. Another area of interest is its potential use as a research tool to study the neurochemistry of the brain. 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol may be useful in studying the effects of neurotransmitter release on behavior and cognition. Finally, there is potential for the development of new psychoactive drugs based on the structure of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. These compounds may have similar therapeutic effects with fewer side effects or greater efficacy.

Synthesis Methods

6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and 2-bromopropane. The resulting product is then purified and crystallized to obtain 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol in its pure form. The synthesis process is relatively simple and can be carried out in a standard laboratory setting.

Scientific Research Applications

6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a similar mechanism of action to other psychoactive drugs, such as MDMA, which increases the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and anxiolytic effects of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol.

properties

CAS RN

138808-79-4

Product Name

6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-[2-(methylamino)propyl]-1,3-benzodioxol-5-ol

InChI

InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-10-11(5-9(8)13)15-6-14-10/h4-5,7,12-13H,3,6H2,1-2H3

InChI Key

RQQIIXFYTHWFKW-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1O)OCO2)NC

Canonical SMILES

CC(CC1=CC2=C(C=C1O)OCO2)NC

synonyms

2-HMDMA
2-hydroxy-4,5-methylenedioxymethamphetamine
3-(6-hydroxy-3,4-methylenedioxyphenyl)-2-methylaminopropane
6-(2-(methylamino)propyl)-1,3-benzodioxol-5-ol
6-hydroxy-3,4-(methylenedioxy)methamphetamine
6-hydroxy-MDMA
6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine
6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine hydrochloride
6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine, (S)-isomer
6-OHMDMA

Origin of Product

United States

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